molecular formula C16H22N2O3 B2962832 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1796925-30-8

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate

Cat. No.: B2962832
CAS No.: 1796925-30-8
M. Wt: 290.363
InChI Key: XDUUTRYCHAVIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is a chemical compound with the molecular formula C10H18N2O3 It is known for its unique structure, which includes a tert-butyl ester group, an amino group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate typically involves the reaction of tert-butyl 2-bromo-2-phenylacetate with 3-amino-2-oxopyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-methylacetate
  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-ethylacetate

Uniqueness

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and potentially increase its biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)13(11-7-5-4-6-8-11)18-10-9-12(17)14(18)19/h4-8,12-13H,9-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUTRYCHAVIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.